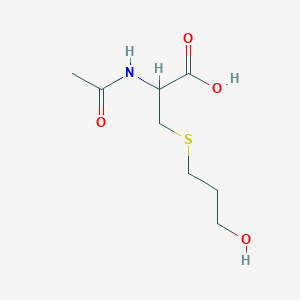![molecular formula C10H16F6N2O5 B13900513 [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid): is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group attached to an azetidine ring, along with a methanol group. The bis(2,2,2-trifluoroacetic acid) component adds to its unique chemical properties.
Preparation Methods
The synthesis of [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) typically involves multiple steps. One common synthetic route includes the reaction of dimethylamine with an azetidine derivative, followed by the introduction of a methanol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the dimethylamino group or the methanol group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: : In biological research, it may be used to study the effects of azetidine derivatives on biological systems. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits for certain medical conditions.
Industry: : In industrial applications, it can be used in the synthesis of specialty chemicals and materials. Its properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism by which [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the azetidine ring play crucial roles in its activity. These components may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) stands out due to its unique combination of functional groups. Similar compounds include:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group but differs in its overall structure and properties.
Other azetidine derivatives: Various azetidine derivatives may share some structural similarities but differ in their functional groups and chemical behavior.
The uniqueness of [3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid) lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H16F6N2O5 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
[3-(dimethylamino)azetidin-3-yl]methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O.2C2HF3O2/c1-8(2)6(5-9)3-7-4-6;2*3-2(4,5)1(6)7/h7,9H,3-5H2,1-2H3;2*(H,6,7) |
InChI Key |
HRZIYMMEIWSXAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CNC1)CO.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



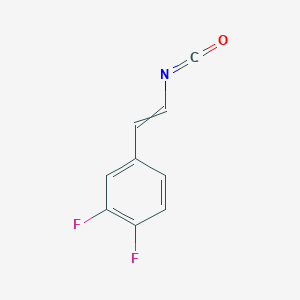



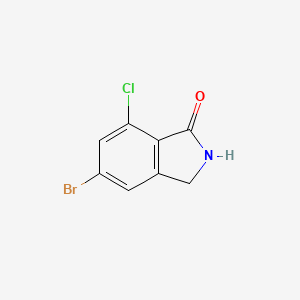
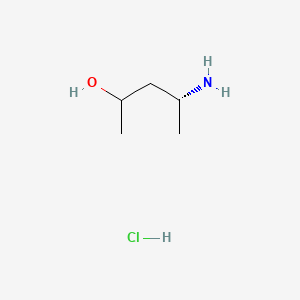
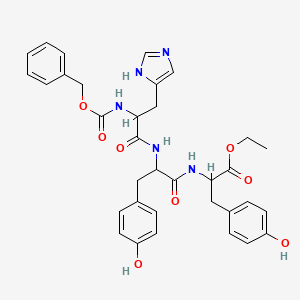
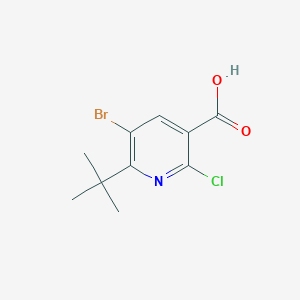
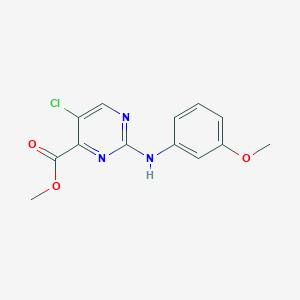

![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)
